Acidity Modulation: 2-Chloro-3-iodobenzoic acid pKa vs. 2-Bromo-3-iodobenzoic acid and 2-Chloro-3-bromobenzoic acid
2-Chloro-3-iodobenzoic acid exhibits a predicted pKa of 2.55±0.25, which is numerically higher (less acidic) than both the Br/I analog (2-bromo-3-iodobenzoic acid, pKa 2.50±0.10) and the Cl/Br analog (2-chloro-3-bromobenzoic acid, pKa 2.50±0.25) . This difference in acid strength affects solubility profiles and reactivity in base-mediated transformations, with the chloro-iodo combination providing intermediate acidity between the bromo-iodo and chloro-bromo congeners.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.55±0.25 (predicted) |
| Comparator Or Baseline | 2-Bromo-3-iodobenzoic acid: pKa = 2.50±0.10 (predicted); 2-Chloro-3-bromobenzoic acid: pKa = 2.50±0.25 (predicted) |
| Quantified Difference | Target compound pKa is +0.05 units higher than both Br/I and Cl/Br analogs (less acidic) |
| Conditions | Predicted values based on chemical structure calculations |
Why This Matters
The distinct pKa value of 2-chloro-3-iodobenzoic acid enables precise pH-controlled extraction or crystallization during purification workflows, and its intermediate acidity may favor specific coupling conditions where more acidic analogs would undergo premature deprotonation or side reactions.
